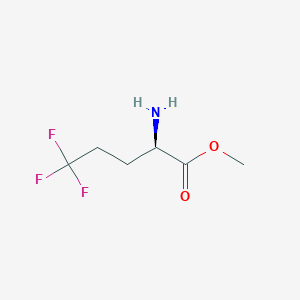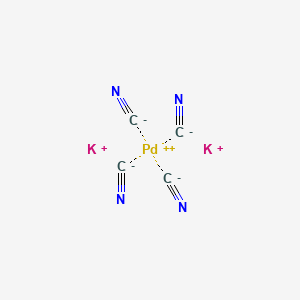
Potassium tetracyanopalladate(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tetracyanopalladate(II) is a coordination compound with the chemical formula K₂Pd(CN)₄. It is a palladium complex where the palladium ion is coordinated by four cyanide ligands. This compound is known for its applications in various fields, including catalysis, electroplating, and as a precursor for other palladium compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium tetracyanopalladate(II) can be synthesized by reacting palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the complete formation of the complex: [ \text{PdCl}_2 + 4 \text{KCN} \rightarrow \text{K}_2[\text{Pd(CN)}_4] + 2 \text{KCl} ]
Industrial Production Methods
In industrial settings, the production of potassium tetracyanopalladate(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium tetracyanopalladate(II) undergoes various chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Redox Reactions: The palladium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Redox Reactions: Reducing agents such as sodium borohydride or hydrazine can be used to reduce the palladium center, while oxidizing agents like hydrogen peroxide can oxidize it.
Major Products Formed
Substitution Reactions: The major products are new palladium complexes with different ligands.
Redox Reactions: The products depend on the specific redox conditions but can include palladium(0) or palladium(IV) species.
Applications De Recherche Scientifique
Potassium tetracyanopalladate(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy and as an antimicrobial agent.
Industry: It is used in electroplating to deposit thin layers of palladium on surfaces, providing corrosion resistance and enhancing electrical conductivity.
Mécanisme D'action
The mechanism of action of potassium tetracyanopalladate(II) involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with various substrates, facilitating catalytic processes. The palladium center can also undergo redox changes, which are crucial for its catalytic activity. The specific molecular targets and pathways depend on the application, but generally involve interactions with organic molecules or metal surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tetracyanoplatinate(II): Similar in structure but contains platinum instead of palladium.
Potassium tetrachloropalladate(II): Contains chloride ligands instead of cyanide.
Sodium tetracyanopalladate(II): Similar structure but with sodium instead of potassium.
Uniqueness
Potassium tetracyanopalladate(II) is unique due to its specific coordination environment and the properties imparted by the cyanide ligands. These properties make it particularly effective in catalysis and electroplating applications, where other similar compounds may not perform as well.
Propriétés
Formule moléculaire |
C4K2N4Pd |
|---|---|
Poids moléculaire |
288.69 g/mol |
Nom IUPAC |
dipotassium;palladium(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2 |
Clé InChI |
IYDMNMSJMUMQBP-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



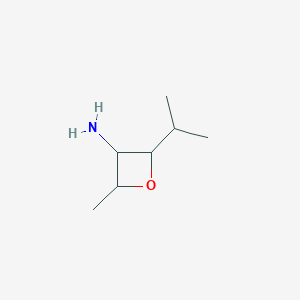
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
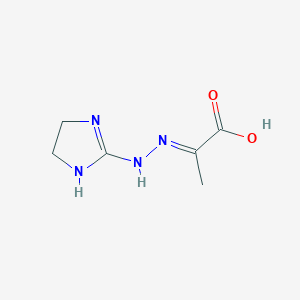
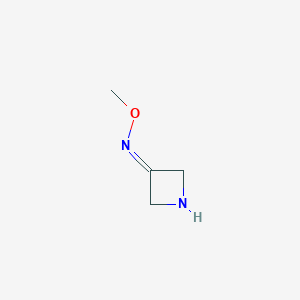

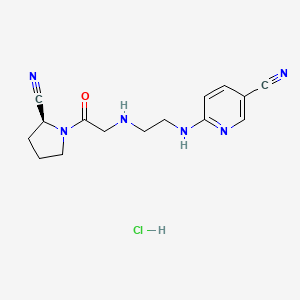
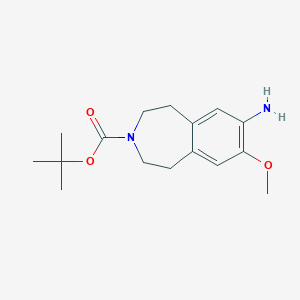
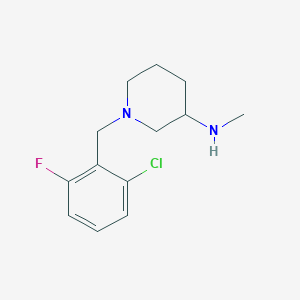
![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
